6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group, a methoxyphenylsulfonyl group, and a pyrrolidinyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.
Pyrrolidinyl Substitution: The final step involves the substitution of a hydrogen atom on the quinoline ring with a pyrrolidinyl group, which can be achieved using pyrrolidine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidinyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of desulfonylated quinoline derivatives.
Substitution: Formation of various alkylated quinoline derivatives.
Scientific Research Applications
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and sulfonyl groups may enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrrolidinyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Uniqueness
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of the methoxyphenylsulfonyl and pyrrolidinyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-15-5-8-17(9-6-15)28(24,25)20-14-22-19-10-7-16(27-2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPJDAVVGXLRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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